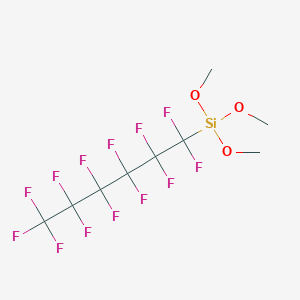

Trimethoxy(tridecafluorohexyl)silane

Description

Overview of Organosilane Chemistry in Advanced Materials Science

Organosilane chemistry is a cornerstone of modern materials science, revolving around compounds that possess a silicon-carbon bond. zmsilane.comzmsilane.comwikipedia.org These versatile molecules typically feature a dual-reactivity structure. dakenchem.comresearchgate.net One part of the molecule contains organic functional groups, while the other has hydrolyzable groups, such as alkoxy groups, attached to the silicon atom. researchgate.net This bifunctionality allows organosilanes to act as molecular bridges, coupling dissimilar materials like inorganic substrates (e.g., glass, metals, ceramics) and organic polymers. dakenchem.comresearchgate.netzmsilane.com

The process generally involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. zmsilane.comresearchgate.netzmsilane.com These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable siloxane (Si-O-Si) bonds. researchgate.netzmsilane.com Simultaneously, the organofunctional part of the silane (B1218182) can interact or react with an organic polymer matrix. dakenchem.comresearchgate.net This coupling mechanism dramatically enhances interfacial adhesion, which is crucial for the performance and durability of composite materials, adhesives, coatings, and sealants. dakenchem.comgantrade.com

Beyond their role as coupling agents, organosilanes are employed in a multitude of applications:

Surface Modifiers: They can alter the surface properties of materials, such as wettability, by introducing specific functionalities. For instance, they are used to create water-repellent surfaces. gantrade.com

Crosslinking Agents: Organosilanes can be grafted onto polymer chains and subsequently react with moisture to form a stable, three-dimensional crosslinked network, enhancing properties like durability, and water and heat resistance in plastics, rubbers, and coatings. zmsilane.com

Adhesion Promoters: Used as additives or primers, they improve the bond between coatings, inks, or adhesives and the underlying substrate. ul.com

Dispersion Agents: They can hydrophobize inorganic powders and fillers, making them more compatible and dispersible within organic polymers and liquids. ul.com

This ability to engineer the interface between different materials at a molecular level makes organosilane chemistry indispensable for developing advanced materials with tailored properties for industries ranging from aerospace and electronics to construction and medicine. dakenchem.comzmsilane.comcfmats.com

Academic Significance of Fluorinated Silane Coupling Agents in Interfacial Engineering and Surface Science

Fluorinated silane coupling agents, a specialized class of organosilanes, have become subjects of intense academic and industrial research due to the unique properties conferred by the presence of fluorine atoms. The high electronegativity and low polarizability of fluorine result in materials with exceptionally low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). sinosil.comgelest.comdakenchem.com

In the realm of interfacial engineering, these agents are pivotal for creating robust, low-energy surfaces on a variety of substrates. platypustech.com When a fluorinated silane is applied to a surface, the silane portion chemically bonds to the substrate, while the fluorinated alkyl chains orient themselves away from the surface, creating a dense, stable, and non-polar interface. gelest.comnih.gov This self-assembled monolayer minimizes intermolecular forces with liquids, causing them to bead up and roll off easily, a phenomenon often referred to as the "lotus effect." nih.gov

The academic significance of these compounds lies in their ability to precisely control surface properties, which is crucial for a wide range of advanced applications. platypustech.com Research has demonstrated their utility in:

Superhydrophobic and Oleophobic Coatings: Creating surfaces with water contact angles exceeding 150 degrees, leading to self-cleaning, anti-fouling, and anti-graffiti properties. sinosil.comgelest.comiwaponline.com

Microfluidics: Modifying the inner surfaces of microfluidic channels to control fluid flow, reduce sample adhesion, and improve the performance of lab-on-a-chip devices. platypustech.com

Biomedical Devices: Developing biocompatible coatings that resist protein adsorption and cell adhesion, which is critical for implants and diagnostic tools.

Textiles: Imparting water- and stain-repellent characteristics to fabrics without altering their breathability or texture.

Electronics: Protecting sensitive electronic components from moisture and corrosion. dakenchem.com

The study of fluorinated silanes contributes to a fundamental understanding of wetting phenomena, surface energy, and molecular self-assembly. Researchers continue to explore new molecular architectures and deposition techniques to enhance the durability and performance of these functional coatings, pushing the boundaries of surface science. nih.govacs.org

Contextualization of Trimethoxy(tridecafluorohexyl)silane within Contemporary Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, is a rapidly expanding field due to the profound impact of fluorine on molecular properties. cas.cnspringernature.com The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological characteristics. cas.cn In contemporary research, this has led to significant advancements in pharmaceuticals, agrochemicals, and advanced materials. cas.cnspringernature.com

This compound, with its C6F13 fluoroalkyl chain, is a representative molecule within this field. Its synthesis and application are part of a broader effort to design and utilize molecules with precisely tailored fluorinated segments. The synthesis of such compounds often involves strategies like hydrosilylation, where a silane is added across a double bond of a fluorinated olefin. smolecule.com

This specific compound is relevant to several key areas of modern organofluorine research:

Low Surface Energy Materials: It is a building block for creating surfaces with extremely low energy, contributing to the development of advanced hydrophobic and oleophobic coatings. nih.gov

Functional Polymers and Materials: The tridecafluorohexyl group can be incorporated into larger polymer systems to impart fluorinated properties to the bulk material.

Surface Modification: It is used to create self-assembled monolayers on glass, silicon, and other oxide surfaces for applications in electronics, optics, and biomedical devices. nih.gov

The research into this compound and similar compounds is driven by the continuous demand for materials with superior performance, such as enhanced chemical resistance, thermal stability, and specific surface properties. dakenchem.comacs.org

Interactive Data Table: Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C9H9F13O3Si |

| Average Mass | 440.232 g/mol |

| Monoisotopic Mass | 440.011337 g/mol |

| CAS Number | 84464-05-1 |

Structure

3D Structure

Properties

CAS No. |

84464-05-1 |

|---|---|

Molecular Formula |

C9H9F13O3Si |

Molecular Weight |

440.23 g/mol |

IUPAC Name |

trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane |

InChI |

InChI=1S/C9H9F13O3Si/c1-23-26(24-2,25-3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 |

InChI Key |

KSMMOPWPVJSHRE-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Trimethoxy Tridecafluorohexyl Silane and Analogous Fluorinated Trimethoxysilanes

Historical Evolution of Fluorinated Silane (B1218182) Synthesis Pathways

The synthesis of fluorinated silanes is deeply rooted in the broader history of organofluorine chemistry. Early methods for creating carbon-fluorine (C-F) bonds were often harsh and lacked selectivity. Landmark developments provided the foundational tools for later, more sophisticated syntheses. The Balz-Schiemann reaction, for instance, allowed for the preparation of aryl fluorides from aromatic amines, while the Swarts reaction enabled the exchange of chlorine or bromine for fluorine in alkyl halides using antimony fluorides. cas.cn

A significant leap in the field was the development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. nih.govbeilstein-journals.org These reagents offered a safer and more manageable alternative to using highly reactive elemental fluorine. The evolution of these N-F agents, from early examples like 1-fluoro-2-pyridone to more powerful and stable salts such as 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (commercially known as Selectfluor), provided chemists with a versatile toolkit for fluorination under milder conditions. nih.govbeilstein-journals.org This progression towards manageable and selective fluorinating agents was crucial for their eventual application in the synthesis of complex molecules like fluorinated silanes.

| Milestone | Description | Significance |

| Swarts Reaction | Fluorination method to prepare alkyl fluorides from alkyl chlorides or bromides using antimony trifluoride. cas.cn | Provided an early route to aliphatic organofluorine compounds. |

| Balz-Schiemann Reaction | Method for producing aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate (B81430) intermediate. cas.cn | Enabled the synthesis of fluorinated aromatic compounds. |

| Development of N-F Reagents | Synthesis of compounds with N-F bonds, such as N-fluoro-N-alkylsulfonamides and Selectfluor, for electrophilic fluorination. nih.govbeilstein-journals.org | Offered safer, more selective, and easier-to-handle alternatives to elemental fluorine for creating C-F bonds. |

Direct Synthesis Approaches for Organoalkoxysilanes

The "alkoxysilane" portion of the target molecule is often synthesized through a "direct process." This method involves the reaction of elemental silicon with an alcohol in the presence of a catalyst to form alkoxysilanes. wikipedia.orgresearchgate.net For trimethoxysilanes, the reaction utilizes methanol (B129727). google.com This approach is an alternative to the more energy-intensive carbothermal reduction of silica (B1680970) (SiO₂) to metallic silicon, which is then treated with alcohols. acs.org

The direct synthesis is typically carried out in a high-boiling point solvent with a copper-based catalyst, such as copper(I) chloride or copper(II) oxide. google.comrsc.org The process efficiency is influenced by several factors, including temperature, catalyst type and concentration, and the presence of promoters. researchgate.net Recent advancements have explored performing this synthesis in high-pressure mechanochemical reactors, which can lower the required reaction temperature to as low as 100°C while achieving high silicon conversion and selectivity for the desired tetraalkoxysilane product. rsc.org This chlorine-free method is a cornerstone for the large-scale, industrial production of the fundamental alkoxysilane precursors needed for more complex functionalized silanes. researchgate.net

Hydrosilylation and Grignard Reaction Mechanisms in Fluorinated Silane Production

Attaching the fluorinated alkyl chain to the silicon atom is a critical step, commonly achieved through hydrosilylation or Grignard reactions.

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. To synthesize a fluorinated silane like Trimethoxy(tridecafluorohexyl)silane, a hydrosilane (e.g., trimethoxysilane) is reacted with a perfluoroalkene. This reaction is typically catalyzed by transition metals, most commonly platinum compounds like Karstedt's catalyst. researchgate.netmdpi.com The mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene and subsequent insertion and reductive elimination to yield the final product. The reaction is highly efficient for producing polyfluorinated silanes from commercially available hydrofluoroolefins. researchgate.net

Grignard reactions provide an alternative synthetic route. This method involves the formation of a fluoroalkyl Grignard reagent (Rf-MgX) from a fluoroalkyl halide. This organometallic reagent then acts as a nucleophile, attacking an alkoxysilane such as tetramethoxysilane (B109134) (TMOS) or tetrachlorosilane. semanticscholar.org The nucleophilic attack displaces one of the alkoxy or chloro groups, forming a new silicon-carbon bond and yielding the desired fluoroalkyl alkoxysilane. While effective, the functional group tolerance of Grignard reagents can be a limitation compared to other organometallic reagents. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Bond Formed |

| Hydrosilylation | Hydrosilane (e.g., HSi(OCH₃)₃) + Fluoroalkene | Platinum, Rhodium, or Palladium catalyst researchgate.net | Si-C |

| Grignard Reaction | Fluoroalkyl Grignard reagent (Rf-MgX) + Alkoxysilane (e.g., Si(OCH₃)₄) | N/A | Si-C |

Advanced Synthetic Strategies for Tailored Fluorinated Silanes

Modern synthetic efforts focus on creating fluorinated silanes with precisely controlled properties for specific applications. This involves the integration of structural modifiers and the use of advanced catalytic systems.

To improve properties such as thermal stability, oxidation resistance, and acid resistance, a rigid spacer group like a benzene (B151609) ring can be incorporated between the perfluoroalkyl chain and the silicon atom. semanticscholar.org The synthesis of these molecules, with a general structure of CnF2n+1-C₆H₄-SiX₃ (where X can be OCH₃), is often achieved using a Grignard reaction. semanticscholar.orgresearchgate.net The intermediate Grignard reagent is prepared from the reaction of p-dibromobenzene and a perfluoroalkyl iodide in the presence of copper powder. This intermediate then reacts with tetramethoxysilane to form the final product. semanticscholar.org The introduction of this aromatic spacer has been shown to yield silane coupling agents that are thermally stable up to approximately 300°C. semanticscholar.org

Recent advances in catalysis have revolutionized the synthesis of organofluorine compounds. nih.gov Modern catalytic methods allow for the selective incorporation of fluorine atoms or fluorinated groups under mild conditions, avoiding the need for harsh reagents. cas.cnmdpi.com Transition metal catalysis, for example, plays a key role in C-F bond formation and the functionalization of C-F bonds. researchgate.netnih.gov Another powerful strategy is C-H activation, which enables the direct fluorination of a C-H bond, bypassing the need for pre-functionalized substrates. cas.cn Electrophilic fluorination using reagents like Selectfluor can be rendered enantioselective through the use of chiral catalysts, allowing for the construction of stereochemically defined fluorinated centers. mdpi.com These catalytic approaches offer unparalleled efficiency and selectivity, opening pathways to novel fluorinated silanes that were previously inaccessible. nih.gov

Methodologies for Purification and Isolation of High-Purity this compound Derivatives

Achieving high purity is essential for the application of fluorinated silanes. The primary methods for the purification and isolation of this compound and its derivatives are based on standard laboratory and industrial techniques for volatile and semi-volatile liquid compounds.

Distillation , particularly fractional distillation under reduced pressure (vacuum distillation), is a principal technique. This method separates compounds based on differences in their boiling points. Vacuum is applied to lower the boiling point, which prevents thermal decomposition of the silane compounds at high temperatures. Rectifying separation, a form of fractional distillation, is explicitly mentioned as a purification step in the synthesis of trimethoxysilane (B1233946). google.com

Chromatography is another key purification method. Column chromatography using silica gel is effective for separating the desired product from catalysts, unreacted starting materials, and byproducts. The stability of many aryl silanes to silica gel chromatography indicates its suitability for this class of compounds. nih.gov

For solid derivatives, recrystallization is a common and effective method for achieving high purity. The crude solid product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solution. nih.gov These techniques are fundamental to obtaining the high-purity materials required for advanced applications.

Reaction Mechanisms and Interfacial Chemistry of Trimethoxy Tridecafluorohexyl Silane

Covalent Grafting and Silanization Reactions on Substrate Surfaces

The ultimate goal of using trimethoxy(tridecafluorohexyl)silane is often to modify the surface properties of a substrate. This is achieved through the covalent grafting of the silane (B1218182) molecules onto the surface, a process known as silanization.

This compound readily reacts with substrates that possess hydroxyl (-OH) groups on their surface. These include a wide range of materials:

Silica (B1680970) and Glass: These surfaces are rich in silanol (B1196071) groups (Si-OH), making them ideal for silanization. The silanol groups on the silane react with the surface silanols to form stable covalent siloxane bonds.

Metal Oxides: Many metal oxides, such as aluminum oxide and titanium dioxide, have hydroxylated surfaces that can react with the silane. mdpi.com

Cellulose (B213188): As a polysaccharide, cellulose has abundant hydroxyl groups, making it susceptible to modification by silanes. scirp.orgnih.gov This modification can enhance its compatibility with polymer matrices. researchgate.net

Halloysite Nanotubes (HNTs): These natural aluminosilicate (B74896) clay nanotubes have hydroxyl groups on their inner and outer surfaces, which can be functionalized with silanes. urfu.rumdpi.com

The grafting process involves the condensation of the silanol groups of the hydrolyzed or partially hydrolyzed silane with the hydroxyl groups on the substrate surface, forming a covalent bond and releasing water.

The structure of the grafted silane layer can range from a well-ordered monolayer to a more complex multilayer network.

Monolayers: Under controlled conditions, particularly in the vapor phase or in non-polar solvents with limited water, it is possible to form a self-assembled monolayer (SAM). mdpi.comresearchgate.net In a SAM, the silane molecules are oriented with the siloxane bonds attached to the surface and the tridecafluorohexyl chains extending outwards, creating a highly ordered and low-energy surface.

Multilayers: In the presence of sufficient water, the silane molecules can undergo significant oligomerization in solution before grafting to the surface. researchgate.net This can lead to the formation of a thicker, cross-linked polysiloxane network on the substrate, which may be less ordered than a monolayer.

The formation of either a monolayer or a multilayer is highly dependent on the reaction conditions.

The efficiency and outcome of the silanization process are critically dependent on several reaction parameters.

Solvent Polarity: The choice of solvent affects the hydrolysis and condensation rates, as well as the solubility of the silane and its oligomers. mdpi.com Non-polar solvents like toluene (B28343) can favor monolayer formation by limiting the amount of water available for extensive oligomerization. researchgate.net In contrast, polar protic solvents like ethanol-water mixtures are often used to pre-hydrolyze the silane. plu.mx

pH: As with hydrolysis, the pH of the reaction medium influences the rate of condensation and surface grafting. Acidic conditions can promote the formation of stable silanols, leading to a more controlled grafting process, while basic conditions can accelerate the condensation reactions, potentially leading to thicker, more cross-linked films. researchgate.net

Temperature: Increasing the reaction temperature generally increases the rates of hydrolysis, condensation, and grafting. researchgate.netrsc.org However, excessively high temperatures can also lead to uncontrolled polymerization in the solution. Thermal stability of the grafted layer is also a consideration, with higher grafting density sometimes leading to improved thermal stability. researchgate.net A post-grafting curing step at elevated temperatures is often employed to drive the condensation reactions to completion and remove byproducts, thereby strengthening the covalent attachment to the surface.

The interplay of these factors determines the final structure and properties of the modified surface. Below is a table summarizing the general effects of these conditions on the silanization process.

| Reaction Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Influence on Final Film Structure |

|---|---|---|---|

| Solvent Polarity | Higher in protic solvents | Can be influenced by solvent's ability to stabilize intermediates | Non-polar solvents favor monolayers; polar solvents can lead to multilayers |

| pH | Fastest at low and high pH, slowest near neutral | Fastest at high pH, slower at low pH | Acidic pH can lead to more ordered films; basic pH can result in thicker, cross-linked films |

| Temperature | Increases with temperature | Increases with temperature | Higher temperatures can increase grafting density but may reduce film order |

| Water Concentration | Increases with water concentration | Increases with water concentration | Limited water favors monolayer formation; excess water leads to multilayers |

| Silane Concentration | Generally independent | Increases with concentration | Higher concentrations can lead to thicker films and increased oligomerization in solution |

Polymerization and Crosslinking Mechanisms Involving Fluorinated Organosilanes

Fluorinated organosilanes, such as this compound, are versatile compounds that undergo polymerization and crosslinking through mechanisms centered on the reactivity of their silane functional groups. The presence of hydrolyzable methoxy (B1213986) groups attached to the silicon atom is key to these processes. Upon exposure to water, these groups undergo hydrolysis to form reactive silanol (Si-OH) intermediates. These silanols can then participate in condensation reactions with other silanols or with hydroxyl groups on a substrate, forming stable siloxane (Si-O-Si) bonds. This fundamental chemistry enables the use of these molecules in forming durable coatings and modifying polymeric systems. google.com

Polycondensation of Fluorinated Organosilanes in Coating Formation

The formation of protective coatings using this compound is primarily achieved through a polycondensation process. This process can be described in two main steps:

Hydrolysis: The trimethoxy groups of the silane molecule react with water, leading to the formation of silanetriol intermediates and releasing methanol (B129727) as a byproduct. The presence of moisture is essential for this initial step. google.com

Condensation: The newly formed, highly reactive silanol groups condense with each other. This reaction involves the elimination of a water molecule and results in the formation of a strong, cross-linked, three-dimensional polysiloxane network (Si-O-Si). google.com

This chemistry is utilized to form robust coatings; for instance, fluorinated organosilane polycondensation has been used to create F-doped SiOx/C composite coatings for Si anodes in lithium storage applications. rsc.org The resulting siloxane network provides a stable and durable matrix, while the fluorinated alkyl chains orient outwards, imparting properties such as hydrophobicity and low surface energy to the coating. mdpi.com The incorporation of fluorinated organosilicon polymers into other coating systems, such as epoxy enamels, can significantly increase the water-repellent properties of the final coating without compromising its physical and mechanical characteristics. mdpi.com

Silane Grafting and Moisture-Induced Crosslinking in Polymeric Systems

This compound and similar organosilanes can be used to modify and crosslink various organic polymers, enhancing their thermal and mechanical properties. This is typically a two-stage process often referred to as moisture-curing or moisture-crosslinking. google.com

Grafting: In the first stage, the organosilane is grafted onto the backbone of a thermoplastic polymer. This is often achieved in the melt phase through a free-radical reaction, initiated by a peroxide. google.comexpresspolymlett.com The unsaturated part of a silane molecule (if present) or another reactive handle allows it to be chemically coupled to the polymer chain. google.com This modification results in polymer chains functionalized with pendant trialkoxysilyl groups.

Moisture-Induced Crosslinking: The second stage is initiated by exposing the silane-grafted polymer to moisture. google.com The grafted methoxy groups hydrolyze to form silanols. google.com Subsequently, these silanols condense with silanols on adjacent polymer chains, forming stable siloxane crosslinks. google.com This final crosslinking step, which can be accelerated by specific catalysts, transforms the thermoplastic material into a thermoset with a stable, three-dimensional network. google.comgoogle.com

Self-Assembly Processes and Ordered Interfacial Architectures

This compound can spontaneously form highly ordered, nanometer-thick films on various substrates through a process known as self-assembly. These films, called self-assembled monolayers (SAMs), are created by immersing a substrate with a hydroxylated surface (like silicon oxide, aluminum oxide, or glass) into a solution containing the silane or by exposing it to the silane vapor. nih.govacs.orgmpg.de The formation of the SAM is driven by the covalent bonding between the silane headgroup and the substrate, as well as strong intermolecular interactions between the fluorinated alkyl chains. mpg.descispace.com

The mechanism involves the hydrolysis of the methoxy groups to silanols, which then condense with the surface hydroxyl groups to form covalent Si-O-substrate bonds. mpg.demdpi.com Simultaneously, lateral condensation between adjacent silanol headgroups can form a cross-linked polysiloxane network, adding to the robustness of the monolayer. researchgate.netnist.govnist.gov

Parameters Governing Self-Assembled Monolayer (SAM) Quality and Ordering

The final quality, density, and ordering of the SAM are highly dependent on several experimental parameters. Controlling these factors is crucial for creating a uniform, defect-free monolayer with desired properties.

| Parameter | Effect on SAM Formation |

| Substrate Properties | The presence and density of surface hydroxyl (-OH) groups are critical for the covalent attachment of silane molecules. acs.orgmpg.de Surface cleanliness and roughness also influence the final monolayer structure. mdpi.com |

| Water Availability | A trace amount of water is necessary to hydrolyze the methoxy groups, which is a prerequisite for both bonding to the substrate and for intermolecular crosslinking. mpg.de |

| Solvent | The choice of an anhydrous organic solvent is important. The solvent must effectively dissolve the silane without reacting with it and should prevent premature aggregation or polymerization in the bulk solution. mdpi.com |

| Silane Concentration | A critical concentration value often exists, above which no significant further improvement in surface properties (e.g., water contact angle) is observed. nih.gov |

| Reaction Temperature | Temperature can affect the kinetics of both the surface reaction and the potential for undesirable polymerization in the solution. researchgate.net |

| Immersion Time | The duration of the substrate's exposure to the silane solution affects the degree of surface coverage and the overall ordering of the monolayer. researchgate.net |

Molecular Orientation and Packing Density at the Solid-Liquid Interface

The molecular architecture of a this compound SAM is defined by the orientation and packing of the individual molecules on the substrate. These characteristics are dictated by a balance between the molecule-substrate interaction, intermolecular forces, and steric effects.

The tridecafluorohexyl chains are rigid and exhibit strong van der Waals and F···F interactions, which promote a high degree of ordering and dense packing. scispace.comnih.gov The trimethoxy headgroup plays a crucial role in determining the packing density and molecular orientation. Silanes with three reactive groups (trialkoxy- or trichlorosilanes) can form extensive in-plane polysiloxane linkages with neighboring molecules. researchgate.netnist.gov This robust network minimizes voids and leads to densely packed monolayers where the alkyl chains are oriented nearly perpendicular to the substrate surface. scispace.comresearchgate.netresearchgate.net

In contrast, silanes with fewer reactive groups (e.g., monochloro- or dichlorosilanes) form less dense and more disordered films. researchgate.netnist.govnist.gov The presence of non-reactive, bulky groups on the silicon atom, such as methyl groups, introduces steric hindrance that forces the molecules to tilt at a greater angle with respect to the surface normal, resulting in a lower packing density. scispace.comresearchgate.net

The relationship between the silane headgroup and molecular orientation is summarized in the table below, based on studies of analogous semifluorinated organosilanes. scispace.comresearchgate.net

| Silane Type (by Headgroup) | Typical Average Tilt Angle (from normal) | Relative Packing/Grafting Density |

| Trichlorosilane (analogous to Trimethoxysilane) | ~10° | High |

| Dichlorosilane | ~35° | Medium |

| Monochlorosilane | ~45° | Low |

Advanced Characterization Techniques for Trimethoxy Tridecafluorohexyl Silane Modified Materials

Spectroscopic Methods for Chemical Structure and Bonding Analysis

Spectroscopic techniques are indispensable for confirming the covalent attachment of the silane (B1218182) and analyzing the chemical nature of the modified surface.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. bruker.com When a substrate is treated with Trimethoxy(tridecafluorohexyl)silane, FTIR analysis confirms the successful grafting and subsequent polymerization of the silane molecules on the surface.

The process involves the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) into silanol (B1196071) groups (Si-OH), followed by condensation reactions. These reactions form durable siloxane bonds (Si-O-Si) with other silane molecules and with hydroxyl groups on the substrate (Si-O-Substrate). nih.gov FTIR spectra provide clear evidence of these transformations. Key spectral features for a surface successfully modified with a fluoroalkylsilane include:

Appearance of C-F stretching vibrations: Strong absorption bands typically appear in the 1100-1350 cm⁻¹ region, which are characteristic of the fluorinated alkyl chain. nih.gov

Formation of Si-O-Si bonds: The presence of a broad, strong band around 1000-1130 cm⁻¹ indicates the formation of a cross-linked polysiloxane network. cetjournal.itresearchgate.net

Disappearance or reduction of Si-OCH₃ bands: The reduction in intensity of peaks associated with methoxy groups confirms their hydrolysis.

Changes in the O-H stretching region: A decrease in the broad band around 3200-3600 cm⁻¹, corresponding to surface hydroxyl groups, indicates their consumption during the condensation reaction with silanol groups. utwente.nl

The following table summarizes typical FTIR peak assignments for surfaces modified with fluoroalkylsilanes.

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| ~1240 | Asymmetric C-F stretching in CF₂ groups |

| ~1150 | Symmetric C-F stretching in CF₂ groups |

| 1100 - 1000 | Si-O-Si asymmetric stretching (siloxane network) |

| ~900 | C-H deformation from the alkyl chain |

This interactive table is based on representative data for fluoroalkylsilane coatings. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. mdpi.com For materials modified with this compound, XPS is crucial for verifying the presence of the fluorinated coating and determining its chemical structure.

High-resolution spectra of individual elements are analyzed to understand the bonding environment.

Fluorine (F 1s): A single, strong peak at approximately 689 eV confirms the presence of fluorine in C-F bonds. mdpi.com

Carbon (C 1s): The C 1s spectrum is deconvoluted to show multiple peaks corresponding to different chemical environments: hydrocarbon chains (C-C/C-H) at ~285 eV, and various fluorinated carbons (C-F, CF₂, CF₃) at higher binding energies, typically ranging from 287 to 294 eV. mdpi.comresearchgate.net

Silicon (Si 2p): The Si 2p peak, typically around 102-104 eV, is indicative of the polysiloxane (Si-O-Si) network formed upon condensation. researchgate.net

Oxygen (O 1s): The O 1s spectrum can distinguish between oxygen in the substrate (e.g., metal oxides) and oxygen in the Si-O-Si network of the silane layer (around 532-533 eV). mdpi.com

The elemental composition data from XPS confirms the successful deposition of the silane layer. The following table presents typical binding energies observed for surfaces modified with fluoroalkylsilanes.

| Element (Core Level) | Binding Energy (eV) | Chemical State Assignment |

| F 1s | ~689.0 | C-F |

| C 1s | ~293.8 | -C F₃ |

| C 1s | ~291.5 | -C F₂- |

| C 1s | ~285.0 | -C H₂- |

| Si 2p | ~103.5 | Si O₂ / Polysiloxane |

| O 1s | ~532.5 | Si-O -Si |

This interactive table is based on representative data for fluoroalkylsilane monolayers. mdpi.comresearchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of the this compound precursor before its application. While solid-state NMR can be used on modified surfaces, solution-state NMR of the silane monomer provides foundational structural confirmation.

¹H NMR: This spectrum gives information on the number and environment of protons. Key signals would include those for the methoxy group protons (-OCH₃) and the protons on the ethyl spacer (-CH₂CH₂-) connecting the silicon atom to the perfluorohexyl chain.

¹³C NMR: This provides information about the carbon skeleton of the molecule, showing distinct signals for the methoxy carbons, the alkyl spacer carbons, and the fluorinated carbons (though C-F coupling can complicate the spectrum).

²⁹Si NMR: This is particularly powerful for studying silanes. For the precursor, a single peak is expected. During the hydrolysis and condensation process, this peak shifts, and new peaks appear that correspond to different condensation states (T¹, T², T³), representing a silicon atom bonded to one, two, or three other silicon atoms through oxygen bridges, respectively. acs.orgresearchgate.net This allows for detailed monitoring of the sol-gel reaction. researchgate.net

The table below shows representative chemical shifts for different silicon species during the condensation of a trimethoxysilane (B1233946).

| Silicon Species Notation | Degree of Condensation | Representative ²⁹Si Chemical Shift (ppm) |

| T⁰ | R-Si(OR)₃ | -40 to -45 |

| T¹ | R-Si(OR)₂(OSi) | -48 to -52 |

| T² | R-Si(OR)(OSi)₂ | -56 to -62 |

| T³ | R-Si(OSi)₃ | -64 to -71 |

This interactive table is based on general data for organotrialkoxysilanes. The exact shifts depend on the specific R group and solvent. researchgate.netunige.ch

Microscopic and Imaging Techniques for Surface Morphology and Layer Thickness

Microscopy techniques are essential for visualizing the physical changes on a surface after modification, providing insights into the uniformity, topography, and thickness of the applied silane layer.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a surface at the nanoscale. mdpi.com It is used to assess the quality of the film formed by this compound, distinguishing between a complete, uniform self-assembled monolayer (SAM) and the formation of undesirable aggregates or islands. upenn.edu

AFM analysis quantifies the surface roughness, often reported as the root mean square (Rq) or average roughness (Ra). A successful modification resulting in a smooth monolayer may only slightly alter the original substrate's roughness. mdpi.com In contrast, uncontrolled polymerization in the solution prior to deposition can lead to the formation of agglomerates, significantly increasing surface roughness. upenn.edu AFM can also be used in different modes to probe nanoscale properties like adhesion and friction, which are directly influenced by the low-energy fluorinated surface.

The following table shows representative surface roughness data before and after the application of a fluoroalkylsilane SAM.

| Sample | Average Roughness (Sa) (nm) |

| Bare Silicon Wafer | 0.25 |

| Wafer + Fluoroalkylsilane SAM | 0.30 - 0.60 |

This interactive table is based on representative data for silane monolayers on silicon wafers. mdpi.com

For materials modified with this compound, SEM can be used to:

Visualize the macroscopic texture of the coating.

Identify any cracks, defects, or large-scale agglomerations that may have formed during the coating process. mdpi.comresearchgate.net

Observe changes in the surface morphology of porous or textured substrates after silanization. nih.gov

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental mapping to confirm the distribution of silicon and fluorine across the surface, verifying the homogeneity of the coating. mdpi.com

Research on various substrates, from smooth silicon to rough, anodized metals, has shown that SEM is a vital tool for confirming that the silane treatment produces a consistent and defect-free surface finish, which is critical for performance in applications requiring hydrophobicity and corrosion resistance. researchgate.netresearchgate.net

Thermal Analysis for Assessing Material Stability and Reaction Extent

Thermal analysis techniques are critical for evaluating the thermal stability of the modified materials and for quantifying the extent of the silane grafting reaction.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary method for determining the amount of this compound chemically bonded to a substrate. When a silane-modified material is heated, the organic fluoroalkyl chains decompose at a specific temperature range, resulting in a measurable mass loss.

The analysis involves heating the modified material, typically from room temperature to temperatures exceeding 600-800°C. The mass loss that occurs at temperatures above the desorption of physically adsorbed water and below the decomposition of the inorganic substrate can be attributed to the combustion of the grafted silane molecules. scispace.comresearchgate.net

The grafting density, a measure of the number of silane molecules per unit surface area of the substrate, can be calculated from the TGA weight loss data. nih.gov For instance, research on silica (B1680970) particles modified with different silanes showed that the weight loss between 200°C and 600°C corresponds to the decomposition of the grafted organic chains. nih.gov This weight loss (ΔW), combined with the molecular weight of the silane and the surface area of the substrate, allows for a quantitative assessment of the modification efficiency.

Table 1: Example TGA Data for Fluoroalkylsilane-Modified Mesoporous Silica Particles (MSPs)

| Silane Modifier | Silane Concentration (M) | Grafted Amount (% Weight Loss) |

|---|---|---|

| TDF-TMS* | 0.4 | 31.44 |

| TDF-TMS* | 0.8 | 34.73 |

| TDF-TMS* | 1.2 | 33.87 |

| TDF-TMS* | 1.6 | 38.36 |

*Note: TDF-TMS is a branched-structured fluoroalkylsilane, analogous to this compound. Data sourced from a 2022 study on hydrophobic modification of MSPs. nih.gov

This quantitative data is crucial for optimizing reaction conditions to achieve a desired level of surface functionalization. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.com When this compound is incorporated into a polymer matrix, either as a surface modifier for fillers or as a crosslinking agent, DSC can detect changes in the polymer's thermal properties.

Key parameters obtained from DSC analysis include:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Changes in Tg can indicate altered polymer chain mobility due to the presence of the silane. researchgate.net

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, the incorporation of silane-modified fillers can affect the crystallization process. Changes in Tm and Tc can suggest that the silane acts as a nucleating agent or, conversely, hinders crystallization. usda.gov

In a study on silane-compatibilized cellulose (B213188) nanocrystals in a poly(ethylene oxide) matrix, DSC results showed that the silane treatment influenced the crystallization temperature, indicating a better interfacial interaction between the modified filler and the polymer matrix. usda.gov Similar effects would be expected in composites utilizing this compound, where the bulky fluorinated chains could significantly impact polymer chain packing and phase behavior.

Chromatographic and Elemental Analysis for Purity and Functionalization Degree

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is an essential technique for assessing the purity of the this compound precursor and for analyzing its composition before and after the modification reaction. wasson-ece.com

The technique separates volatile compounds based on their differential partitioning between a stationary phase in a column and a mobile gas phase. For silanes, which can be reactive, special considerations such as inert system components are necessary to ensure accurate analysis. wasson-ece.com

GC analysis can be used to:

Determine Purity: Verify the purity of the starting silane material by detecting any residual reactants, solvents, or side-products from its synthesis.

Monitor Reaction: Analyze the reaction mixture to monitor the consumption of the silane precursor over time.

Identify Hydrolysis and Condensation Products: Detect the formation of siloxanes and other oligomeric species that can form through hydrolysis and condensation of the methoxy groups, particularly in the presence of moisture. diva-portal.org

Studies on the analysis of fluorinated silanes have demonstrated the utility of GC-MS for their detection and characterization, making it a suitable method for quality control and reaction monitoring. diva-portal.org

Elemental Analysis, specifically CHN analysis, determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. This technique provides a straightforward and reliable method for quantifying the amount of organic silane grafted onto an inorganic substrate.

Since this compound contains a significant amount of carbon, measuring the carbon content of the modified substrate allows for a direct calculation of the amount of grafted silane. The carbon percentage of the pristine inorganic substrate (e.g., silica, titania) is typically negligible. Therefore, the carbon content measured in the modified material can be directly attributed to the attached fluoroalkylsilane molecules. mdpi.comresearchgate.net

Table 2: Example of Grafting Degree Calculation using Elemental Analysis for Silane-Modified Halloysite Nanotubes (HNTs)

| Solvent Used for Grafting | Carbon Content (%) | Grafting Degree (%) |

|---|---|---|

| Ethanol | 2.54 | 10.75 |

| Toluene (B28343) | 5.75 | 24.29 |

| Tetrahydrofuran | 2.60 | 11.00 |

| n-Hexane | 3.62 | 15.32 |

*Note: Data is for (3-chloropropyl)trimethoxysilane on HNTs, illustrating the principle of using carbon content to quantify grafting. mdpi.comresearchgate.net

The results from elemental analysis can be used to corroborate findings from TGA, providing a comprehensive and confident measure of the surface functionalization degree. nih.gov

Synchrotron-Based and In Situ Characterization Techniques for Dynamic Processes

The modification of material surfaces with organosilanes like this compound involves complex dynamic processes, including adsorption, hydrolysis, and condensation reactions that lead to the formation of a thin film. Understanding these phenomena in real-time is crucial for optimizing coating properties. Synchrotron-based X-ray techniques and other in-situ methods offer powerful capabilities for probing these dynamic events at the molecular level. The high brightness and tunability of synchrotron X-ray sources enable rapid data acquisition, which is essential for monitoring processes that can occur on timescales ranging from milliseconds to hours. mdpi.com

Techniques such as Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly well-suited for studying the structure and morphology of thin films during their formation. mdpi.comdiamond.ac.uk These methods provide information on the nanoscale ordering, packing, and orientation of molecules at surfaces and interfaces. mdpi.com By performing these measurements in situ, researchers can track the evolution of the film structure as the silanization process unfolds.

Real-time Monitoring of Interfacial Reactions and Film Growth

The formation of a durable and effective coating with this compound is critically dependent on the covalent bonding between the silane and the substrate, as well as the subsequent self-assembly and polymerization of the silane molecules into a cross-linked network. Real-time monitoring of these interfacial reactions and the resulting film growth provides invaluable insights into the kinetics and mechanisms that govern the final properties of the modified surface.

In-situ monitoring techniques allow for the observation of the silanization process under relevant environmental conditions, such as controlled humidity and temperature, which are known to influence the rates of hydrolysis and condensation. For instance, techniques like imaging ellipsometry can be used to monitor the temporal kinetics of the adsorption process and measure the thickness of the forming layers with high spatial and temporal resolution. parksystems.com While not specifically documented for this compound, studies on other silanes, such as octadecyltrichlorosilane, have demonstrated the ability to track the progressive increase in bonding strength over time, revealing that the curing reaction and interfacial anchoring can reach equilibrium within a specific timeframe. parksystems.com

Synchrotron-based X-ray scattering techniques are powerful tools for the real-time structural characterization of thin film growth. mdpi.com GISAXS, for example, can be used to probe the evolution of nanoscale morphology during the self-assembly of fluorinated silane monolayers. wikipedia.org The high intensity of synchrotron radiation allows for the collection of scattering patterns on very short timescales, making it possible to capture transient structures and intermediate states during film formation.

The table below summarizes key parameters and findings from in-situ studies on analogous silane systems, which can be extrapolated to understand the potential behavior of this compound.

| Monitored Parameter | Characterization Technique | System Studied (Analogous) | Key Findings |

| Film Thickness and Adsorption Kinetics | Imaging Ellipsometry | Octadecyltrichlorosilane (OTS) | Real-time tracking of layer thickness and adsorption kinetics. |

| Interfacial Bonding Strength | Time-dependent mechanical testing | Octadecyltrichlorosilane (OTS) | Progressive increase in bonding strength, reaching a plateau after approximately 48 hours. parksystems.com |

| Surface Wettability | Dynamic Contact Angle Analysis | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS) | Rapid development of superhydrophobicity, reaching an endpoint within minutes. |

| Molecular Ordering and Film Structure | In-situ Grazing-Incidence X-ray Scattering (GIXS) | Various organosilanes | Provides real-time information on molecular packing, orientation, and domain size during film formation. diamond.ac.uk |

Furthermore, techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be employed in situ to follow the adsorption and stability of silane layers in real-time, providing quantitative data on the mass and viscoelastic properties of the forming film. While direct synchrotron-based studies on the dynamic processes of this compound are not prevalent in the public literature, the established methodologies for other fluorinated and long-chain silanes provide a clear roadmap for future investigations into the real-time reaction kinetics and structural evolution of films derived from this compound.

Computational and Theoretical Studies on Trimethoxy Tridecafluorohexyl Silane Systems

Molecular Modeling and Simulation of Silane (B1218182) Interactions at Interfaces

Molecular modeling and simulations offer a powerful lens to examine the interactions of silane molecules, such as Trimethoxy(tridecafluorohexyl)silane, at various interfaces. These computational techniques can predict and analyze the behavior of these molecules on different substrates, providing a deeper understanding of surface modification mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining electronic properties and mapping out reaction pathways. Practical DFT calculations require an approximation for the exchange-correlation energy, which is then used in the Kohn-Sham scheme to produce an approximate energy from an approximate density. uci.edu For many DFT calculations, the error from the approximate density is negligible. uci.edu

DFT can be used to calculate various chemical reactivity descriptors, such as global hardness (η), softness (δ), electronegativity (χ), and electrophilicity, which are derived from the energies of the frontier molecular orbitals. nih.gov These descriptors help in understanding the reactivity and stability of the silane molecule and its interactions with surfaces. nih.gov Theoretical calculations using DFT are typically performed in the gas phase to determine the minimum energy molecular structure. nih.gov

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations have been effectively used to understand the interactions between liquid droplets and solid surfaces, providing insights into wetting behavior. whiterose.ac.uk For fluorinated surfaces, MD simulations can elucidate the anti-wetting mechanisms at a molecular level. whiterose.ac.uk

These simulations can reveal the organization and conformation of this compound molecules on a substrate. By modeling the interactions between the silane, the substrate, and surrounding molecules (like water), MD can predict how the silane molecules will arrange themselves on the surface. This is crucial for understanding the formation of self-assembled monolayers (SAMs) and their resulting properties. The processing-induced roughness of a substrate surface, for instance, has been shown through MD simulations to be a key factor in the structure and frictional performance of alkylsilane monolayers. nih.gov

Kinetic Monte Carlo (KMC) simulations are used to model the time evolution of processes that occur with known transition rates. In the context of silane chemistry, KMC is particularly useful for simulating the deposition of thin films and understanding their growth kinetics. ntnu.nonih.govaip.org These simulations can capture length and time scales that are often inaccessible to other methods. ntnu.no

KMC models for silicon thin film deposition often include various surface rate processes such as chemisorption, physisorption, surface diffusion, and desorption of species. nih.govaip.org The transition probabilities for these events are frequently based on data from first-principles density functional theory (DFT) calculations. ntnu.nonih.gov By simulating these processes, KMC can predict important film properties like surface composition, roughness, and hydrogen content. ntnu.no The major finding from some KMC studies on nanocrystalline film deposition is that new grain nucleation happens mostly on surface peaks, indicating that a growth surface with nanoscale roughness promotes the development of a nanocrystalline structure. mit.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Interfacial Performance

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules from their chemical structure. mdpi.com These models are valuable tools for predicting the interfacial performance of compounds like this compound. mdpi.comnih.gov QSPR studies are significant in various fields of chemistry as they can transform the search for compounds with desired properties from a trial-and-error process into a mathematically quantified and computerized one. nih.gov

For fluorinated compounds, QSPR can be used to predict properties such as the organic carbon normalized sorption coefficient (Koc), which is important for understanding their environmental distribution. mdpi.com By establishing a relationship between molecular descriptors and a specific property, QSPR models can fill data gaps for uncommon substances and provide insights into the mechanisms affecting their behavior. mdpi.com The development of a graph neural network (GNN)-based QSPR model has shown high accuracy in predicting surfactant properties across different types of surfactants. mdpi.com

Theoretical Studies on Polymer Grafting Architectures and Network Formation

Theoretical studies are crucial for understanding the formation of polymer grafts and networks involving silanes. These studies provide insights into how factors like chain rigidity, free volume, and molecular alignment influence the performance of the resulting materials. researchgate.net Two primary methods for attaching polymer chains to surfaces are "grafting-to," where pre-synthesized polymers are attached, and "grafting-from," where polymerization is initiated from the surface. researchgate.netnih.gov

The "grafting-from" method, also known as surface-initiated polymerization (SIP), allows for precise control over the molecular weight and grafting density of the polymer chains. researchgate.net Computational studies can help in designing optimal grafting architectures to achieve desired properties. For instance, in the development of polymer-based dielectrics, theoretical studies help in identifying strategies to enhance energy efficiency and mechanical stability. researchgate.net

Understanding of Fluorinated Organosilane Behavior on Diverse Substrates through Computational Chemistry

Computational chemistry provides a powerful framework for understanding the behavior of fluorinated organosilanes on a variety of substrates. These methods allow for the investigation of interactions at the atomic level, which is critical for designing functional surfaces. platypustech.com

For example, MD simulations can be employed to study the wetting process of water molecules on surfaces modified with fluorinated silanes. whiterose.ac.uk These simulations have shown that such surfaces have fewer hydrated water molecules compared to unmodified surfaces, confirming their anti-wetting properties. whiterose.ac.uk Computational studies also help in understanding the influence of the substrate's nature on the organization and stability of the silane monolayer. nih.gov Furthermore, computational approaches can be used to explore the effects of varying the fluorination content in siloxane copolymers on their surface properties and biofouling resistance. nih.gov

Applications and Functionalization Strategies of Trimethoxy Tridecafluorohexyl Silane in Materials Science

Surface Modification for Tailored Wetting and Anti-Fouling Characteristics

Trimethoxy(tridecafluorohexyl)silane is extensively utilized as a surface modifier to impart water- and oil-repellent properties to a wide array of materials. atomfair.com The trifunctional methoxysilane (B1618054) group enables the molecule to form a robust and durable bond with hydroxyl-rich surfaces such as glass, metals, and ceramics. atomfair.com

Engineering of Superhydrophobic and Oleophobic Surfaces

The long, fluorinated alkyl chain of this compound is key to its ability to create surfaces with very low surface energy. This characteristic is fundamental to the development of superhydrophobic and oleophobic surfaces, which exhibit extreme repellency to water and oils, respectively. These surfaces are of great interest for a variety of applications, including self-cleaning coatings, anti-icing surfaces, and moisture-resistant electronics. atomfair.com

Table 1: General Wetting Properties of Fluorinated Silane (B1218182) Modified Surfaces

| Property | Description | Typical Values for Similar Fluorosilanes |

| Water Contact Angle | The angle where a water droplet meets a solid surface. Higher angles indicate greater hydrophobicity. | 120-130° smolecule.com |

| Oil Contact Angle | The angle where an oil droplet meets a solid surface. Higher angles indicate greater oleophobicity. | High, indicating oil repellency |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. Low surface energy is desirable for repellent surfaces. | Low |

Control of Surface Energy and Adhesion Dynamics

By creating a low-energy surface, this compound can effectively control adhesion. This is particularly useful in the development of anti-fouling coatings, which prevent the accumulation of unwanted biological organisms, such as algae and barnacles, on submerged surfaces. The low surface energy makes it difficult for these organisms to attach firmly, reducing biofouling and improving the efficiency and longevity of marine vessels and structures. atomfair.com

Furthermore, the ability to precisely control surface energy is critical in applications such as microfluidics, where the flow of small volumes of liquids needs to be carefully managed. The hydrophobic and oleophobic surfaces created with this silane can be patterned to create channels and valves for controlling liquid movement.

Interfacial Engineering in Composite Materials

This compound also plays a crucial role as a coupling agent in the fabrication of composite materials. atomfair.com Its bifunctional nature allows it to bridge the interface between inorganic fillers and organic polymer matrices, leading to improved material properties.

Enhancement of Filler-Matrix Adhesion in Polymer Composites (e.g., Nanoparticle Dispersion)

In polymer composites, the compatibility between the hydrophilic inorganic filler (such as silica (B1680970) or titania nanoparticles) and the hydrophobic polymer matrix is often poor. This can lead to weak interfacial adhesion, resulting in a material with suboptimal mechanical properties. This compound can be used to modify the surface of the filler particles. The methoxysilane groups react with the hydroxyl groups on the filler surface, while the fluorinated tail improves the compatibility with the polymer matrix. This enhanced adhesion allows for better stress transfer from the polymer to the filler, resulting in a stronger and more durable composite material. atomfair.com

A study on a similar fluorosilane, 1H,1H,2H,2H-perfluorooctyltrimethoxysilane, demonstrated its effectiveness in modifying BaTiO3 nanofibers to enhance their dispersion in a poly(vinylidene fluoride) matrix, leading to hybrid nanocomposites with high dielectric constant and low dielectric loss. chemicalbook.com

Improvement of Material Performance and Durability in Hybrid Systems

The improved interfacial adhesion and dispersion of fillers achieved with this compound translate to enhanced performance and durability of hybrid material systems. By ensuring a strong bond between the different components, the silane helps to prevent delamination and cracking at the interface, which are common failure mechanisms in composites. This is particularly important for materials that are subjected to harsh environmental conditions, such as moisture, temperature fluctuations, and chemical exposure. atomfair.com

Thin Film Deposition and Fabrication for Functional Coatings

This compound is a key precursor in the deposition of thin films and the fabrication of functional coatings. google.com These coatings can be applied to a variety of substrates to impart desirable surface properties.

The deposition of this compound can be achieved through various methods, including dip-coating, spin-coating, and vapor deposition. The choice of method depends on the substrate material, the desired coating thickness, and the specific application. Once deposited, the silane molecules undergo hydrolysis and condensation reactions, forming a cross-linked polysiloxane network that is covalently bonded to the substrate.

These functional coatings find use in a wide range of applications, including:

Anti-reflective and anti-soiling coatings for solar panels and displays: The low refractive index of the fluorinated coating can reduce reflection, while its hydrophobic nature helps to keep the surface clean. google.com

Protective coatings for cultural relics and masonry: The water-repellent properties of the silane can protect sensitive materials from moisture damage and weathering.

Durable and easy-to-clean surfaces for architectural applications: Coatings based on this silane can provide long-lasting protection against dirt and pollution.

Applications in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Dielectric Films

While direct studies detailing the use of this compound in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for dielectric films are not extensively documented in publicly available research, the application of analogous fluorinated silane precursors in plasma-enhanced CVD (PECVD) provides a strong basis for its potential in this area. researchgate.netresearchgate.net Fluorinated silicon-based films are of significant interest in the semiconductor industry for their potential as low-dielectric-constant (low-k) materials, which are crucial for reducing the resistance-capacitance (RC) delay in integrated circuits. researchgate.net

The introduction of fluorine into the silicon dioxide matrix lowers the dielectric constant by decreasing the material's polarizability. Fluorinated silanes, when used as precursors in PECVD, can be dissociated in a plasma environment to form reactive species that deposit as thin films on a substrate. wikipedia.org The properties of these films, including their dielectric constant, thermal stability, and mechanical strength, are highly dependent on the precursor chemistry and the deposition parameters such as plasma power, pressure, and gas flow rates. researchgate.net For instance, research on fluorocarbon thin films deposited via PECVD has demonstrated the ability to achieve dielectric constants lower than 2.4. researchgate.net

The general mechanism for PECVD involves the introduction of the silane precursor into a reaction chamber where it is subjected to an RF or DC plasma. This plasma fragments the precursor molecules into reactive radicals, which then adsorb onto the substrate surface and react to form a solid film. The highly fluorinated alkyl chain of this compound would be expected to readily contribute to the formation of a low-k film. The trimethoxy groups provide a reactive site for hydrolysis and condensation reactions, facilitating the formation of a stable siloxane network.

Table 1: Comparison of Deposition Techniques for Dielectric Films

| Feature | Chemical Vapor Deposition (CVD) | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Atomic Layer Deposition (ALD) |

| Operating Temperature | High | Low to Moderate | Low to Moderate |

| Mechanism | Thermally driven chemical reactions | Plasma-induced chemical reactions | Sequential, self-limiting surface reactions |

| Film Conformality | Variable, can be challenging for high-aspect-ratio structures | Generally good | Excellent, even on complex topographies |

| Deposition Rate | Generally high | High | Low |

| Film Quality | Can be high, but may have thermal budget limitations | Can be tailored by plasma parameters, may have hydrogen incorporation | High purity and density, excellent thickness control |

| Precursor Requirements | Volatile and thermally stable | Volatile, can be less thermally stable | Volatile and reactive with surface sites |

Development of Protective and Barrier Coatings

This compound and similar fluoroalkylsilanes are extensively utilized in the development of protective and barrier coatings due to their ability to create surfaces with very low surface energy, leading to pronounced hydrophobicity and oleophobicity. chinacouplingagents.commdpi.comgelest.com These properties are highly desirable for a wide range of applications, including anti-fouling, anti-corrosion, and self-cleaning surfaces. mdpi.commdpi.com

The functional principle of these coatings lies in the self-assembly of the silane molecules on a hydroxylated surface (such as glass, metal oxides, or concrete). The trimethoxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate, forming stable covalent Si-O-Substrate bonds. They also cross-link with each other to form a durable polysiloxane network. The long, highly fluorinated tridecafluorohexyl chains orient themselves away from the surface, creating a dense, low-energy barrier. gelest.com

This fluorinated layer effectively repels water and oils, preventing them from wetting the surface. This is quantified by high water and oil contact angles. For example, surfaces treated with similar perfluorinated silanes can exhibit water contact angles exceeding 150°, classifying them as superhydrophobic. researcher.lifemdpi.com

Research Findings:

Corrosion Protection: Fluorinated silane coatings act as a physical barrier, restricting the penetration of corrosive agents like water and chloride ions to the underlying metal substrate. mdpi.commdpi.com Studies on aluminum alloys have shown that coatings incorporating perfluorodecyltriethoxysilane significantly enhance corrosion resistance by increasing the hydrophobicity of the surface. mdpi.com

Anti-Fouling: The low surface energy of fluorinated silane coatings reduces the adhesion of biological organisms, such as bacteria and marine life, a property crucial for marine applications and biomedical devices. mdpi.com

Water and Oil Repellency: These coatings are widely used to impart water and oil repellency to various materials, including textiles, masonry, and electronic components. chinacouplingagents.com This makes them valuable for protecting surfaces from staining and environmental degradation.

Table 2: Properties of Fluoroalkylsilane-Based Protective Coatings

| Property | Description | Typical Performance Metric |

| Hydrophobicity | The ability to repel water. | Water contact angle > 90° (often > 150° for superhydrophobicity) |

| Oleophobicity | The ability to repel oil. | Oil contact angle > 90° |

| Corrosion Resistance | The ability to prevent the degradation of a material due to chemical reactions with its environment. | Reduced corrosion current density, increased polarization resistance |

| Anti-Fouling | The ability to resist the attachment of unwanted organisms. | Reduced bio-adhesion and biofilm formation |

| Durability | The ability to withstand wear, pressure, or damage. | Adhesion tests (e.g., cross-cut), abrasion resistance |

Grafting Polymerization onto Diverse Substrates

Surfaces modified with this compound can serve as a platform for subsequent grafting of polymers, allowing for the creation of advanced functional materials with tailored properties. The silane layer provides a robust anchoring point to the substrate, while the fluorinated surface can be further functionalized to initiate polymerization.

"Grafting From" and "Grafting To" Approaches for Polymer Brush Architectures

Polymer brushes, which are assemblies of polymer chains tethered at one end to a surface, can be synthesized using two primary strategies: "grafting from" and "grafting to". researchgate.netresearchgate.net

"Grafting From" Approach: In this method, initiator molecules are first immobilized on the substrate surface, and then monomers are polymerized directly from these surface-bound initiators. This technique generally allows for the formation of much denser polymer brushes compared to the "grafting to" method. A surface treated with this compound could be further modified to incorporate initiator functionalities, for example, by co-deposition with an initiator-containing silane or by chemical transformation of the surface.

"Grafting To" Approach: This strategy involves the attachment of pre-synthesized polymers with reactive end-groups onto a functionalized substrate. While simpler in terms of polymerization, the "grafting to" method often results in lower grafting densities due to the steric hindrance of the polymer coils as they approach the surface. A surface functionalized with this compound could be modified to present reactive sites that can couple with the end-groups of pre-formed polymers.

The choice between these two approaches depends on the desired properties of the polymer brush, such as grafting density, layer thickness, and chemical composition. researchgate.net

Surface-Initiated Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)

To achieve well-defined polymer brushes with controlled molecular weight and low polydispersity, surface-initiated controlled/living radical polymerization (SI-CLRP) techniques are often employed. researchgate.net Two of the most prominent SI-CLRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.org

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): This technique relies on the reversible activation and deactivation of dormant species (typically alkyl halides) by a transition metal complex. For SI-ATRP, a surface would first be functionalized with an ATRP initiator. While this compound itself is not an ATRP initiator, it could be co-deposited with a silane that contains an ATRP initiating group (e.g., a bromoisobutyryl group) to create a surface from which polymers can be grown.

Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) Polymerization: SI-RAFT is a versatile method that utilizes a chain transfer agent (CTA) to control the polymerization. The RAFT CTA is immobilized on the surface, and polymerization is initiated in the presence of a free radical initiator in solution. Similar to SI-ATRP, a surface could be prepared for SI-RAFT by co-functionalizing it with a silane-containing RAFT agent alongside this compound. researchgate.net

These methods provide precise control over the architecture of the grafted polymer chains, enabling the fabrication of surfaces with complex and highly specific functionalities. researchgate.net

Biomaterial Surface Functionalization in Academic Research

The surface properties of biomaterials play a critical role in their interaction with biological systems. Surface functionalization is a key strategy to modulate these interactions, for instance, to improve biocompatibility, control cell adhesion, and prevent biofouling. nih.govresearchgate.net While specific academic research on this compound for biomaterial applications is not extensively reported, the principles of using fluorinated silanes for surface modification are well-established. nih.govresearchgate.net

Strategies for Modifying Biocompatibility and Cell-Surface Interactions (General principles)

The primary effect of a surface coated with this compound in a biological context would be its extreme hydrophobicity. This property can significantly influence the adsorption of proteins and the subsequent attachment of cells.

Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of a layer of proteins from the surrounding biological fluids. This protein layer mediates subsequent cellular responses. Highly hydrophobic surfaces, such as those created by fluorinated silane coatings, tend to promote the denaturation of adsorbing proteins, which can trigger inflammatory responses. However, in some cases, the low surface energy can also lead to reduced protein adsorption, a phenomenon exploited in the design of non-fouling surfaces.

Cell Adhesion and Spreading: Cell adhesion is a complex process mediated by cell surface receptors (integrins) that bind to specific proteins adsorbed on the material surface. By controlling the type and conformation of adsorbed proteins, the adhesion, spreading, and proliferation of cells can be modulated. nih.gov Generally, extremely hydrophobic surfaces are not conducive to cell adhesion. nih.gov Therefore, a uniform coating of this compound would likely result in a surface that resists cell attachment.

Patterning for Cell Guidance: The ability to resist cell adhesion can be harnessed to create micropatterned surfaces for guiding cell growth. By selectively functionalizing a substrate with this compound in specific patterns, one can create regions that are non-adhesive to cells, thereby directing cell attachment and growth onto the non-fluorinated areas. nih.gov This is a powerful technique in tissue engineering and for in vitro cell studies.

Role in Sol-Gel Processing and Fabrication of Hybrid Inorganic-Organic Networks

This compound, also known as (1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane, is a key precursor in the sol-gel synthesis of hybrid inorganic-organic networks. The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For organosilanes like this compound, this process involves hydrolysis and condensation reactions of the methoxysilane groups in the presence of water and a catalyst, which can be either acidic or basic.

The fundamental steps of the sol-gel process involving this compound are:

Hydrolysis: The trimethoxy groups (-OCH3) on the silicon atom react with water to form silanol groups (Si-OH) and methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups to form siloxane bridges (Si-O-Si), releasing water. Alternatively, a silanol group can react with a remaining methoxy (B1213986) group to form a siloxane bridge and release methanol.

These reactions lead to the formation of a three-dimensional network where the inorganic siloxane backbone is covalently bonded to the organic tridecafluorohexyl chains. This creates a hybrid material that combines the robustness and thermal stability of an inorganic silica network with the unique properties of the highly fluorinated organic side chains, such as low surface energy, hydrophobicity, and oleophobicity.

The rate of hydrolysis and condensation can be influenced by several factors, including the pH of the reaction medium, the water-to-silane ratio, the solvent, and the temperature. Acidic conditions generally promote the hydrolysis reaction while slowing down condensation, leading to more linear or weakly branched polymers. In contrast, basic conditions accelerate the condensation reaction, resulting in more highly cross-linked and particulate structures.

The incorporation of the tridecafluorohexyl group into the silica network imparts exceptional properties to the resulting hybrid material. The low surface energy of the perfluoroalkyl chains leads to the creation of surfaces with high water and oil repellency. When applied as a coating, these materials can render substrates such as glass, metal, and textiles superhydrophobic and superoleophobic.